

spectroscopic analysis of 1-Methyl-1H-imidazole-5-carbohydrazide (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 1-Methyl-1H-imidazole-5-carbohydrazide

Cat. No.: B1297795

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A Guide to the Spectroscopic Analysis of 1-Methyl-1H-imidazole-5-carbohydrazide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of **1-Methyl-1H-imidazole-5-carbohydrazide**. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis for heterocyclic and carbohydrazide compounds.

Introduction

1-Methyl-1H-imidazole-5-carbohydrazide is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the imidazole moiety in biologically active molecules.^{[1][2]} Accurate and comprehensive structural elucidation is paramount for understanding its chemical behavior and potential as a therapeutic agent. This guide details the expected spectroscopic signature of this molecule, providing a foundational reference for its characterization.

The molecular structure of **1-Methyl-1H-imidazole-5-carbohydrazide** is presented below:

Caption: Molecular Structure of **1-Methyl-1H-imidazole-5-carbohydrazide**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1-Methyl-1H-imidazole-5-carbohydrazide**, both ^1H and ^{13}C NMR will provide distinct and informative spectra.

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the imidazole ring protons, the N-methyl protons, and the protons of the carbohydrazide group. The chemical shifts are influenced by the electronic environment of each proton.[3][4]

Expected ^1H NMR Data (in DMSO-d_6)

Proton Assignment	Expected Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J) in Hz
H2 (imidazole)	~7.8 - 8.2	Singlet	1H	N/A
H4 (imidazole)	~7.0 - 7.4	Singlet	1H	N/A
N-CH ₃	~3.7 - 4.0	Singlet	3H	N/A
CONH	~9.5 - 10.5	Singlet (broad)	1H	N/A
NH ₂	~4.5 - 5.5	Singlet (broad)	2H	N/A

Rationale for Assignments:

- The imidazole ring protons (H2 and H4) are in the aromatic region, with H2 typically being more downfield due to the influence of the adjacent nitrogen atoms.
- The N-methyl protons will appear as a sharp singlet, with a chemical shift characteristic of a methyl group attached to a nitrogen within a heteroaromatic ring.[5]

- The NH and NH₂ protons of the carbohydrazide moiety are exchangeable and will likely appear as broad singlets.^[6] Their chemical shifts can vary with concentration and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data (in DMSO-d₆)

Carbon Assignment	Expected Chemical Shift (ppm)
C=O (carbonyl)	~160 - 170
C2 (imidazole)	~135 - 145
C4 (imidazole)	~125 - 135
C5 (imidazole)	~115 - 125
N-CH ₃	~30 - 35

Rationale for Assignments:

- The carbonyl carbon of the hydrazide is expected in the typical downfield region for amide-like carbons.
- The imidazole ring carbons (C2, C4, and C5) will have chemical shifts characteristic of a 1,5-disubstituted imidazole ring.
- The N-methyl carbon will be found in the aliphatic region of the spectrum.

Experimental Protocol for NMR Analysis:

- Sample Preparation: Dissolve 5-10 mg of **1-Methyl-1H-imidazole-5-carbohydrazide** in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands

Functional Group	Expected Wavenumber (cm^{-1})	Intensity
N-H stretch (NH_2)	3400 - 3200	Medium (two bands)
N-H stretch (CONH)	3300 - 3100	Medium
C-H stretch (aromatic)	3150 - 3050	Medium
C-H stretch (aliphatic)	3000 - 2850	Medium
C=O stretch (Amide I)	1680 - 1640	Strong
N-H bend (Amide II)	1640 - 1550	Medium
C=N and C=C stretch (imidazole ring)	1600 - 1450	Medium-Strong
C-N stretch	1400 - 1200	Medium

Interpretation of IR Spectrum:

The IR spectrum will be dominated by a strong absorption band for the carbonyl group (Amide I).^[7] The N-H stretching region will likely show multiple bands corresponding to the symmetric and asymmetric stretches of the NH_2 group and the single NH stretch of the hydrazide.^{[8][9]}

The presence of the imidazole ring will be confirmed by the characteristic C=N and C=C stretching vibrations.[10][11]

Experimental Protocol for IR Analysis (ATR-FTIR):

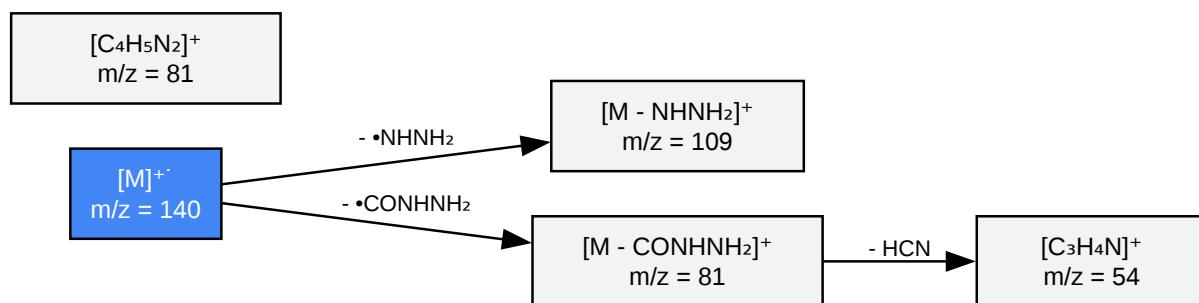
- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Collect the spectrum over the range of 4000-400 cm^{-1} .
- Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Expected Mass Spectrometry Data (Electron Ionization - EI)

- Molecular Ion (M^+): $\text{m/z} = 140.07$ (corresponding to the molecular formula $\text{C}_5\text{H}_8\text{N}_4\text{O}$)[12][13]
- Major Fragmentation Pathways:



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